

analytical methods for "Octadecanoic acid, 10-oxo-, ethyl ester"

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Compound of Interest

Compound Name: *Octadecanoic acid, 10-oxo-, ethyl ester*

CAS No.: *18490-59-0*

Cat. No.: *B3111688*

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Application Note: High-Resolution Analytical Profiling of **Octadecanoic acid, 10-oxo-, ethyl ester**

Executive Summary & Chemical Identity

Target Analyte: **Octadecanoic acid, 10-oxo-, ethyl ester** Synonyms: Ethyl 10-oxostearate; 10-Ketostearic acid ethyl ester CAS Number: 18490-59-0 Molecular Formula: $C_{20}H_{38}O_3$ Molecular Weight: 326.51 g/mol

This guide details the extraction, separation, and quantification of Ethyl 10-oxostearate, a specific oxidized lipid derivative. While often overshadowed by its parent fatty acid, this ester serves as a critical biomarker in two distinct fields:

- **Fermentation & Biocatalysis:** As a downstream product of oleic acid biotransformation by specific microbial enzymes (e.g., *Stenotrophomonas* or *Flavobacterium* species) involving hydratase/dehydrogenase pathways.

- Lipid Peroxidation Studies: As a stable end-product marker for oxidative stress in biological systems where ethanol is present (transesterification of oxidized lipids).

Unlike standard Fatty Acid Ethyl Esters (FAEEs), the ketone group at the C10 position introduces polarity and unique fragmentation patterns that require tailored chromatographic strategies to separate it from positional isomers (e.g., 9-oxo or 12-oxo analogs).

Sample Preparation: The "Dual-Phase" Extraction

Challenge: The analyte is moderately polar due to the ketone group but lipophilic due to the long alkyl chain. Standard hexane extractions often co-extract excessive neutral lipids (triglycerides) that interfere with trace detection.

Solution: A modified Folch extraction followed by Silica Solid Phase Extraction (SPE) fractionation.

Protocol A: Extraction from Biological Fluids/Fermentation Broth

Reagents:

- Extraction Solvent: Chloroform:Methanol (2:1, v/v).
- Wash Buffer: 0.9% NaCl in water.
- Internal Standard (ISTD): Ethyl-d5-stearate (preferred) or Ethyl 12-ketostearate (structural isomer surrogate, if d5 is unavailable).

Step-by-Step Workflow:

- Spiking: Add 10 μ L of ISTD (100 μ g/mL in ethanol) to 1 mL of sample. Vortex for 30s.
- Lysis/Homogenization: If tissue/cell pellet, homogenize in 1 mL PBS. If liquid broth, proceed directly.
- Primary Extraction:
 - Add 3 mL Chloroform:Methanol (2:1).

- Vortex vigorously for 2 minutes.
- Centrifuge at 3,000 x g for 5 minutes at 4°C.
- Phase Separation:
 - Recover the lower organic phase (Chloroform layer).
 - Critical Step: Re-extract the upper aqueous phase with 1 mL Chloroform to recover polar keto-esters trapped in the interface. Combine organic phases.[\[1\]](#)
- Drying: Evaporate solvent under Nitrogen stream at 35°C. Reconstitute in 500 µL Hexane.

Protocol B: SPE Fractionation (Cleanup)

Purpose: To separate non-polar FAEEs from the more polar keto-FAEEs and remove triglycerides.

- Conditioning: Use a 500 mg Silica (Si) SPE cartridge. Condition with 3 mL Hexane.
- Loading: Load the reconstituted sample (in Hexane).
- Wash 1 (Hydrocarbons): Elute with 3 mL Hexane. Discard.
- Wash 2 (Standard FAEEs): Elute with 3 mL Hexane:Diethyl Ether (95:5). This fraction contains non-oxidized ethyl stearate/oleate.
- Elution (Target Keto-Esters): Elute with 3 mL Hexane:Diethyl Ether (80:20).
 - Note: The ketone group increases interaction with silica, requiring higher ether content for elution compared to non-oxygenated esters.
- Final Prep: Evaporate and reconstitute in 100 µL Ethyl Acetate for GC-MS.

Analytical Method I: GC-MS (The Gold Standard)

Rationale: Gas Chromatography provides the necessary resolution to separate positional isomers (e.g., 10-oxo vs. 9-oxo) which often co-elute in LC methods.

Instrument Configuration:

- System: Agilent 7890B GC / 5977B MSD (or equivalent).
- Column: DB-WAX Ultra Inert (60m x 0.25mm x 0.25 μ m) OR ZB-5MS (for general screening).
 - Expert Insight: While ZB-5MS (non-polar) is standard, a DB-WAX (polar) column is superior for separating keto-isomers based on the subtle polarity shifts caused by the ketone position relative to the ester headgroup.

GC Parameters:

- Inlet: Splitless mode, 250°C.
- Carrier Gas: Helium, 1.2 mL/min (Constant Flow).
- Oven Program:
 - 50°C (hold 1 min).
 - Ramp 25°C/min to 200°C.
 - Ramp 3°C/min to 240°C (hold 10 min).
 - Logic: The slow ramp at the end maximizes resolution between C18 oxidized isomers.

MS Detection (EI Source, 70 eV):

- Scan Mode: Full Scan (m/z 50–450) for identification; SIM for quantitation.
- Identification Logic (Alpha-Cleavage Rules): The ketone at C10 directs fragmentation via alpha-cleavage.
 - Precursor: m/z 326 [M]⁺ (weak).
 - McLafferty Rearrangement (Ester): m/z 88 (characteristic of ethyl esters).
 - Alpha-Cleavage Ion A (Acyl side): Cleavage between C9-C10.

- Fragment: CH₃-(CH₂)₇-CO⁺
- m/z 141 (Dominant diagnostic ion).
- Alpha-Cleavage Ion B (Ester side): Cleavage between C₁₀-C₁₁.
 - Fragment: +OC-(CH₂)₈-COOEt
 - m/z 213 (Secondary diagnostic ion).

SIM Table for Quantitation:

Analyte	Target Ion (Quant)	Qualifier Ion 1	Qualifier Ion 2
Ethyl 10-oxostearate	141.1	213.2	88.1

| Ethyl-d₅-stearate (ISTD) | 317.3 | 101.1 | 346.3 |

Analytical Method II: LC-MS/MS (High Throughput)

Rationale: Used when analyzing the target as part of a larger lipidomic profile or if the sample is thermally unstable.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S). Ionization: Electrospray Ionization (ESI) in Positive Mode.

LC Parameters:

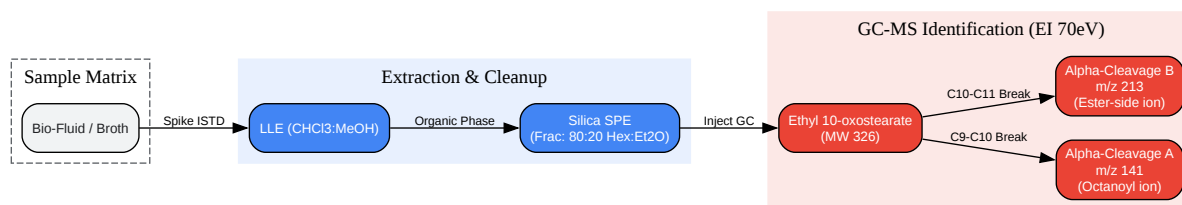
- Column: Waters BEH C18 (2.1 x 100 mm, 1.7 μm).
- Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate.
- Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate.
- Gradient: 40% B to 99% B over 12 minutes.

MS/MS Transitions: Keto-esters form stable Sodium adducts [M+Na]⁺ or Protonated species [M+H]⁺.

- Parent Ion: m/z 327.3 $[M+H]^+$
- Product Ion 1: m/z 281.3 (Loss of Ethanol, $[M+H-EtOH]^+$).
- Product Ion 2: m/z 141.1 (Alpha-cleavage fragment, high collision energy).

Visualization of Workflows

Figure 1: Analytical Decision Matrix & Fragmentation Logic



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Caption: Workflow illustrating the extraction logic and the specific GC-MS fragmentation pathway driven by the C10 ketone group.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation, the following criteria must be met:

- Isomeric Resolution Test:
 - Mix standards of Ethyl 10-oxostearate and Ethyl 12-oxostearate (often available as a mixture from hydroxystearic acid oxidation).
 - Requirement: Baseline resolution ($R > 1.5$) must be achieved on the GC column. If $R < 1.5$, reduce oven ramp rate to $2^\circ C/min$.

- Recovery Efficiency:
 - Spike a blank matrix (e.g., water or stripped plasma) with 100 ng/mL analyte.
 - Compare area counts Pre-Extraction vs. Post-Extraction.
 - Acceptance: > 80% recovery.[2] If < 80%, increase the polarity of the SPE elution solvent (e.g., 70:30 Hex:Et2O).
- Carryover Check:
 - Inject a solvent blank immediately after the highest standard (ULOQ).
 - Acceptance: Analyte peak in blank must be < 5% of the Lower Limit of Quantitation (LLOQ).

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